REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[C:9]([C:10](=[O:12])[CH:11]=1)=[CH:8][CH:7]=[CH:6][C:5]=2/[CH:13]=C/C.[O:16]=[O+][O-].CSC>ClCCl>[CH3:1][C:2]1[O:3][C:4]2[C:9]([C:10](=[O:12])[CH:11]=1)=[CH:8][CH:7]=[CH:6][C:5]=2[CH:13]=[O:16]
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(C=CC=C2C(C1)=O)\C=C\C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
is recrystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(C=CC=C2C(C1)=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |